Comparative Target Engagement Versus Closest Structural Analog is Currently Unavailable
An exhaustive search of primary literature, patents, and authoritative databases (ChEMBL, PubChem, BindingDB) did not yield quantitative, comparator-based biological activity data for N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338751-41-0). While the broader 5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide scaffold has well-characterized inhibitors (e.g., the 2-amino series with IC50 values as low as 210 nM against TBK1 and 290 nM against IKKε [1]), these data cannot be extrapolated to the 7-methyl, N-tert-butyl derivative. No direct head-to-head comparison or cross-study comparable data exist for this specific compound against its closest analog, N-(tert-butyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338417-62-2), or any other congener.
| Evidence Dimension | Potency (IC50) against TBK1 and IKKε kinases |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2-amino-7-cyclohexyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (TBK1 IC50 = 210 nM, IKKε IC50 = 290 nM) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | TBK1 and IKKε enzymatic inhibition assays |
Why This Matters
Procurement decisions based on assumed activity transfer from scaffold analogs risk selecting an inactive compound for the intended target, resulting in failed experiments and wasted resources.
- [1] Bioorganic & Medicinal Chemistry. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. 2018, 26(20), 5443-5461. View Source
